Purity Benchmarking and QC Documentation: Target Compound vs. 2-Amino Analog
The target compound (CAS 307540-59-6) is supplied at a standard purity of 97% by multiple vendors (Bidepharm, Leyan, Chemscene, CymitQuimica) and at NLT 98% by MolCore . In contrast, the closest structural analog—(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone (CAS 331760-59-9)—is offered at 95+% purity by Leyan, representing a lower baseline specification . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC for the target compound; Moldb provides NMR, HPLC, and LC-MS reports . No comparable multi-technique QC documentation bundle was identified for the 2-amino analog.
| Evidence Dimension | Supplied purity and QC documentation scope |
|---|---|
| Target Compound Data | 97% (Bidepharm, Leyan, Chemscene, CymitQuimica); NLT 98% (MolCore). QC: NMR + HPLC + GC (Bidepharm); NMR + HPLC + LC-MS (Moldb) |
| Comparator Or Baseline | 2-Amino analog (CAS 331760-59-9): 95+% (Leyan). No multi-technique QC bundle identified across vendors |
| Quantified Difference | Purity delta: +2 to +3 percentage points (97–98% vs. 95%). QC coverage: 3 orthogonal techniques vs. ≤1 technique typically offered |
| Conditions | Commercial supplier specifications as of 2025–2026 catalog data |
Why This Matters
Higher baseline purity reduces the burden of pre-reaction purification, while multi-technique QC documentation de-risks batch-to-batch variability in multi-step synthesis programs, making the target compound the lower-risk procurement choice for lead optimization campaigns.
